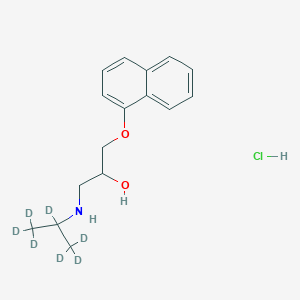

4-Hydroxypropranolol D7 (hydrochloride)

Description

Contextualization within Propranolol (B1214883) Metabolism and Metabolite Research

The study of propranolol's metabolism is complex, involving multiple pathways and stereoselectivity, where different enantiomers of the drug are metabolized at different rates. Research into these metabolic pathways is crucial for understanding the drug's efficacy, potential drug-drug interactions, and inter-individual variability in patient response. The use of stable isotope-labeled compounds, such as 4-Hydroxypropranolol (B128105) D7, is instrumental in this research. For instance, deuterated analogs of propranolol have been used to investigate the stereoselective nature of its metabolism, providing insights into how the body processes its different forms. By serving as a precise internal standard, 4-Hydroxypropranolol D7 (hydrochloride) facilitates the accurate measurement of 4-hydroxypropranolol concentrations in biological samples like plasma, which is essential for detailed pharmacokinetic and metabolic studies. nih.gov

Significance of Deuterium (B1214612) Labeling in Pharmaceutical Sciences

Deuterium labeling, the process of replacing hydrogen atoms with their heavier, stable isotope deuterium, holds significant importance in pharmaceutical sciences for several key reasons.

Internal Standards in Bioanalysis: The most common application of deuterated compounds like 4-Hydroxypropranolol D7 is as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. musechem.com Since deuterated compounds have nearly identical physicochemical properties to their non-labeled counterparts, they serve as excellent internal standards, improving the accuracy, precision, and robustness of bioanalytical methods. crimsonpublishers.com

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This difference in bond strength can lead to a slower rate of reaction for processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.org In drug metabolism, where enzymatic reactions often involve the breaking of C-H bonds, deuterium substitution at a metabolic site can slow down the rate of metabolism. nih.gov This principle is being explored in drug discovery to develop "heavy drugs" with improved pharmacokinetic profiles, such as reduced clearance and longer half-lives.

Metabolic Pathway Elucidation: Stable isotope labeling is a powerful technique for tracing the metabolic fate of drugs. By introducing a deuterated drug, researchers can track its transformation into various metabolites using mass spectrometry, helping to identify and characterize metabolic pathways without the need for radioactive isotopes. researchgate.net

The use of 4-Hydroxypropranolol D7 (hydrochloride) as an internal standard is a prime example of the practical application of deuterium labeling. In a validated LC-MS/MS method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma, 4-Hydroxypropranolol D7 was used to ensure the reliability of the results. nih.gov The findings from this study are detailed in the table below.

| Parameter | Propranolol | 4-Hydroxypropranolol |

|---|---|---|

| Linearity Range (ng/mL) - Free | 0.20–135.00 | 0.20–25.00 |

| Linearity Range (ng/mL) - Total | 1.00–500.00 | 1.00–360.00 |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.20 | 0.20 |

| Intra-day Precision (% RSD) | <11.3 | <11.3 |

| Inter-day Precision (% RSD) | <11.3 | <11.3 |

| Intra-day Accuracy (% of Nominal) | <11 | <11 |

| Inter-day Accuracy (% of Nominal) | <11 | <11 |

| Mean Extraction Recovery (%) | >96 | >64 |

This data demonstrates the successful application of 4-Hydroxypropranolol D7 (hydrochloride) in a highly sensitive and reproducible assay, underscoring its value in clinical and pharmaceutical research for the precise quantification of propranolol and its active metabolite. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H22ClNO2 |

|---|---|

Molecular Weight |

302.85 g/mol |

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i1D3,2D3,12D; |

InChI Key |

ZMRUPTIKESYGQW-ODLOEXKQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for 4 Hydroxypropranolol D7 Hydrochloride

Regiospecific Deuterium (B1214612) Incorporation Techniques

The synthesis of 4-Hydroxypropranolol (B128105) D7 (hydrochloride) necessitates the precise and selective introduction of seven deuterium atoms. The common nomenclature, 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenol Hydrochloride, indicates that the deuterium labeling is confined to the isopropyl group of the side chain. veeprho.comvivanls.com This regiospecificity is paramount to ensure the stability of the label during metabolic processes and to provide a distinct mass shift for mass spectrometric analysis.

A key strategy for achieving this specific labeling pattern involves the use of a deuterated starting material, namely isopropylamine-d7. This commercially available reagent provides the fully deuterated isopropyl moiety that is subsequently incorporated into the 4-hydroxypropranolol scaffold.

The synthesis can be conceptualized in a multi-step process:

Formation of a suitable 4-oxygenated naphthalene (B1677914) precursor: The synthesis often commences from a readily available naphthalene derivative, such as 1,4-naphthoquinone. nih.gov A series of protection and functional group manipulations are required to introduce the hydroxyl group at the 4-position and a reactive site for the attachment of the side chain.

Introduction of the glycidyl (B131873) ether side chain: The protected 4-hydroxynaphthalene intermediate is then reacted with an epoxide-containing reagent, such as epichlorohydrin, to form a glycidyl ether. This reaction typically proceeds under basic conditions.

Ring-opening with deuterated isopropylamine: The crucial step for deuterium incorporation involves the nucleophilic ring-opening of the epoxide by isopropylamine-d7. nih.gov This reaction attaches the deuterated isopropylamino group to the propanol (B110389) backbone, forming the core structure of 4-Hydroxypropranolol D7.

Deprotection: Any protecting groups on the naphthalene ring are subsequently removed to yield the free 4-Hydroxypropranolol D7.

An alternative approach could involve the synthesis of 4-methoxypropranolol as an intermediate, which can then be demethylated to yield the final product. fu-berlin.de

| Compound | Role in Synthesis | Reference |

|---|---|---|

| 1,4-Naphthoquinone | Starting material for the 4-hydroxynaphthalene core | nih.gov |

| Epichlorohydrin | Reagent for introducing the three-carbon side chain | fu-berlin.de |

| Isopropylamine-d7 | Source of the regiospecific deuterium label | nih.gov |

| 4-Methoxy-1-naphthol | Potential intermediate for the synthesis | fu-berlin.de |

Isotopic Purity and Enrichment Assessment in Labeled Standards

Ensuring high isotopic purity and enrichment is critical for the utility of 4-Hydroxypropranolol D7 as an internal standard. The presence of unlabeled or partially labeled species can interfere with accurate quantification in mass spectrometry-based assays. researchgate.net A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this comprehensive evaluation. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful technique for determining the isotopic distribution of a labeled compound. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined. For 4-Hydroxypropranolol D7, the mass spectrum would be expected to show a predominant peak corresponding to the fully deuterated species, with minor contributions from lower-mass isotopologues. The isotopic enrichment can be calculated from the relative intensities of these peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and assess the isotopic purity.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of 4-Hydroxypropranolol D7, the signals corresponding to the protons on the isopropyl group should be absent or significantly diminished. The integration of any residual proton signals in this region can be used to quantify the level of isotopic incorporation.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment. nih.govchemrxiv.org

A combined approach using both HR-MS and NMR provides a robust and comprehensive assessment of the isotopic purity and enrichment of the synthesized 4-Hydroxypropranolol D7. rsc.orgresearchgate.net

| Technique | Information Provided | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution, relative abundance of isotopologues, and calculation of isotopic enrichment. | rsc.org |

| ¹H NMR Spectroscopy | Absence of proton signals at labeled positions, quantification of residual protons. | nih.gov |

| ²H NMR Spectroscopy | Direct detection of deuterium signals, confirmation of labeling. | chemrxiv.org |

Derivatization and Salt Formation in Deuterated Analogs

The final step in the preparation of 4-Hydroxypropranolol D7 (hydrochloride) is the conversion of the free base into its hydrochloride salt. This is a common practice for amine-containing pharmaceuticals and analytical standards as the salt form often exhibits improved stability, crystallinity, and solubility in aqueous media.

The salt formation is typically achieved by treating a solution of the deuterated free base, 4-Hydroxypropranolol D7, in a suitable organic solvent (such as diethyl ether, isopropanol, or ethyl acetate) with anhydrous hydrogen chloride (HCl). sciencemadness.org The anhydrous conditions are crucial to prevent the introduction of water, which can affect the crystallinity and stability of the final product. The HCl can be introduced as a gas or as a solution in an anhydrous solvent.

The reaction involves the protonation of the basic secondary amine of the isopropylamino group by the hydrochloric acid, forming the corresponding ammonium (B1175870) chloride salt. youtube.com

R₂NH + HCl → [R₂NH₂]⁺Cl⁻

The resulting 4-Hydroxypropranolol D7 hydrochloride typically precipitates from the organic solvent and can be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. The successful formation of the salt can be confirmed by various analytical techniques, including melting point determination, elemental analysis, and spectroscopic methods.

| Method | Description | Reference |

|---|---|---|

| Anhydrous HCl Gas | Bubbling dry HCl gas through a solution of the free base in an organic solvent. | sciencemadness.org |

| Anhydrous HCl in Solvent | Addition of a solution of HCl in an anhydrous solvent (e.g., diethyl ether, isopropanol) to the free base solution. | sciencemadness.org |

Analytical Applications and Quantitative Method Development Utilizing 4 Hydroxypropranolol D7 Hydrochloride

Mass Spectrometry (MS) Applications in Bioanalytical Assays

Mass spectrometry has become the gold standard for the quantitative determination of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. The use of deuterated internal standards like 4-Hydroxypropranolol (B128105) D7 is integral to the success of these techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Propranolol (B1214883) and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of multiple analytes in a single analytical run. A highly selective and sensitive LC-MS/MS method has been developed and validated for the simultaneous determination of both free and total (conjugated and unconjugated) propranolol and its equipotent metabolite, 4-hydroxypropranolol, in human plasma. clearsynth.comnih.gov

In this methodology, 4-Hydroxypropranolol D7, along with Propranolol-d7, is used as an internal standard to ensure accuracy. clearsynth.comnih.gov The analytes are typically extracted from human plasma using solid-phase extraction (SPE). Detection is achieved using a tandem mass spectrometer equipped with a turbo ionspray interface, operating in the positive ion mode. clearsynth.comnih.gov The specificity of MS/MS, particularly through multiple reaction monitoring (MRM), allows for precise quantification even at very low concentrations, minimizing interference from endogenous components of the plasma matrix. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of drugs and metabolites. However, its application for compounds like propranolol and 4-hydroxypropranolol often requires a derivatization step to increase their volatility and thermal stability. nih.govnih.gov For instance, trifluoroacetyl derivatives of propranolol and 4-hydroxypropranolol have been analyzed using GC-MS. nih.gov

Role as an Internal Standard in Isotope Dilution Mass Spectrometry

4-Hydroxypropranolol D7 serves as an ideal internal standard (IS) for isotope dilution mass spectrometry, a gold-standard quantitative technique. clearsynth.comscioninstruments.com In this approach, a known quantity of the stable isotope-labeled standard is added to the sample at the beginning of the analytical process. scioninstruments.com Because the deuterated standard is chemically and physically almost identical to the analyte (the non-labeled 4-hydroxypropranolol or propranolol), it experiences the same processing variations. scioninstruments.com

This co-elution and similar behavior during extraction, chromatography, and ionization allow the deuterated standard to compensate for procedural losses and variability. texilajournal.com Any fluctuations, such as incomplete extraction or ion suppression/enhancement in the mass spectrometer's ion source, will affect both the analyte and the internal standard to the same extent. clearsynth.comscioninstruments.com By measuring the ratio of the mass spectrometric response of the analyte to that of the known amount of the deuterated internal standard, a highly accurate and precise quantification of the analyte's concentration can be achieved. clearsynth.com This method significantly improves the reliability and robustness of bioanalytical assays. clearsynth.comtexilajournal.com

Validation of Analytical Methods Employing Deuterated Standards

For any quantitative bioanalytical method to be accepted for routine use, it must undergo a rigorous validation process to demonstrate its reliability. The use of deuterated standards like 4-Hydroxypropranolol D7 is central to meeting the stringent criteria for accuracy, precision, and sensitivity.

Accuracy, Precision, and Sensitivity Parameters

Method validation assesses several key parameters. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Sensitivity is determined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. tbzmed.ac.ir

In an LC-MS/MS assay using 4-Hydroxypropranolol D7 as an internal standard, the method demonstrated excellent reproducibility with intra- and inter-day precision values of less than 11.3% (expressed as relative standard deviation, RSD). clearsynth.comnih.gov The accuracy was also high, with deviations of less than 11% from the nominal values. clearsynth.comnih.gov The sensitivity of these methods is notable, with one study reporting a lower limit of quantitation (LOQ) of 0.20 ng/mL for both propranolol and 4-hydroxypropranolol. clearsynth.comnih.gov Another validated method reported LLOQs of 1 ng/mL for propranolol and 0.2 ng/mL for 4-hydroxypropranolol, with intra- and inter-day precisions below 7.1%. nih.gov

| Parameter | Analyte | Value | Source |

|---|---|---|---|

| Lower Limit of Quantitation (LLOQ) | Propranolol | 0.20 ng/mL | clearsynth.comnih.gov |

| 4-Hydroxypropranolol | 0.20 ng/mL | clearsynth.comnih.gov | |

| Linear Range (Free Analyte) | Propranolol | 0.20-135.00 ng/mL | clearsynth.com |

| 4-Hydroxypropranolol | 0.20-25.00 ng/mL | clearsynth.com | |

| Intra- & Inter-Day Precision (% RSD) | Propranolol & 4-Hydroxypropranolol | <11.3% | clearsynth.comnih.gov |

| Intra- & Inter-Day Accuracy (% Deviation) | Propranolol & 4-Hydroxypropranolol | <11% | clearsynth.comnih.gov |

Matrix Effects and Recovery Evaluation

Biological samples such as plasma contain numerous endogenous substances that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression or enhancement, causing inaccurate quantification. scioninstruments.com The use of a co-eluting, stable isotope-labeled internal standard like 4-Hydroxypropranolol D7 is the most effective way to correct for these matrix effects, as it is affected in the same manner as the analyte. clearsynth.comscioninstruments.com

Recovery is a measure of the efficiency of the extraction process. It is determined by comparing the amount of analyte extracted from the biological matrix to the amount of analyte in a pure standard solution. biotage.com In the validated LC-MS/MS method for propranolol and 4-hydroxypropranolol, the use of 4-Hydroxypropranolol D7 allowed for accurate assessment of the extraction process. The results showed high and consistent recovery. clearsynth.com

| Analyte | Average Extraction Recovery | Source |

|---|---|---|

| Propranolol | >96% | clearsynth.com |

| 4-Hydroxypropranolol | >64% | clearsynth.com |

Development of Robust Bioanalytical Assays for Pharmacokinetic and Metabolic Studies

The development of sensitive and reliable bioanalytical assays is fundamental to accurately characterizing the pharmacokinetic and metabolic profiles of pharmaceutical compounds. In the analysis of propranolol and its metabolites, 4-Hydroxypropranolol D7 (hydrochloride) serves as a critical internal standard, ensuring the precision and accuracy of quantitative methods. Its structural similarity and mass difference from the endogenous analyte make it an ideal tool for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Robust bioanalytical methods have been established for the simultaneous determination of propranolol and its primary active metabolite, 4-hydroxypropranolol, in various biological matrices, most commonly human plasma. nih.gov These methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of propranolol. eurekaselect.com The use of a stable isotope-labeled internal standard like 4-Hydroxypropranolol D7 is essential to correct for variability during sample preparation and analysis, thereby enhancing the reliability of the results. nih.govresearchgate.net

A highly selective and sensitive assay was developed for the concurrent measurement of both free and total (conjugated and unconjugated) forms of propranolol and 4-hydroxypropranolol in human plasma. nih.gov This method employed solid-phase extraction for sample clean-up, followed by detection using tandem mass spectrometry with a turbo ionspray interface in the positive ion mode. nih.gov Deuterated analogs, propranolol-d7 and 4-hydroxypropranolol-d7, were utilized as the internal standards to ensure accuracy. nih.govresearchgate.net

The validation of these bioanalytical assays demonstrates their suitability for pharmacokinetic and metabolic investigations. Key validation parameters are summarized in the table below.

| Parameter | Propranolol | 4-Hydroxypropranolol | Reference |

|---|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 0.20 ng/mL | 0.20 ng/mL | nih.govresearchgate.net |

| Linearity Range (Free) | 0.20-135.00 ng/mL | 0.20-25.00 ng/mL | nih.govresearchgate.net |

| Linearity Range (Total) | 1.00-500.00 ng/mL | 1.00-360.00 ng/mL | nih.govresearchgate.net |

| Intra-day Precision (% RSD) | <11.3% | <11.3% | nih.gov |

| Inter-day Precision (% RSD) | <11.3% | <11.3% | nih.gov |

| Intra-day Accuracy (% of nominal) | <11% | <11% | nih.gov |

| Inter-day Accuracy (% of nominal) | <11% | <11% | nih.gov |

| Extraction Recovery | >96% | >64% | nih.govresearchgate.net |

The assay's linearity, with a coefficient of determination greater than 0.99 for both analytes, confirms a direct proportional relationship between concentration and instrument response over a clinically relevant range. nih.gov The low LLOQ of 0.20 ng/mL for both compounds allows for the accurate measurement of concentrations in terminal phases of pharmacokinetic profiles. nih.govresearchgate.net The high extraction recoveries for propranolol and satisfactory recovery for 4-hydroxypropranolol indicate the efficiency of the sample preparation process. nih.gov Furthermore, the analytes demonstrated stability in human plasma through multiple freeze-thaw cycles and at room temperature for extended periods, ensuring sample integrity during handling and storage. nih.gov

Another study developed and validated a sensitive and reliable LC-MS/MS method for the simultaneous quantification of propranolol and two of its phase I metabolites, 4-hydroxypropranolol and N-desisopropylpropranolol, in the plasma of infants. nih.govresearchgate.net This method is particularly significant given the small sample volumes available from pediatric populations. The assay required only 100 μL of plasma and utilized a simple one-step protein precipitation with acetonitrile (B52724) for sample preparation. nih.govresearchgate.net Chromatographic separation was achieved on a C18 column with a gradient mobile phase. nih.govresearchgate.net

The validation of this method for pediatric use also demonstrated excellent performance, as detailed in the following table.

| Parameter | Propranolol | 4-Hydroxypropranolol | N-desisopropylpropranolol | Reference |

|---|---|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 0.2 ng/mL | 0.2 ng/mL | nih.govresearchgate.net |

| Linearity Range | 1-500 ng/mL | 0.2-100 ng/mL | 0.2-100 ng/mL | nih.govresearchgate.net |

| Intra-day Precision (% RSD) | <7.1% | <7.1% | <7.1% | nih.govresearchgate.net |

| Inter-day Precision (% RSD) | <7.1% | <7.1% | <7.1% | nih.govresearchgate.net |

| Relative Error | <9.8% | <9.8% | <9.8% | nih.govresearchgate.net |

The successful application of this assay to quantify the concentrations of propranolol and its metabolites in infants treated for hemangioma underscores the robustness and utility of the method in clinical pharmacokinetic studies. nih.govresearchgate.net The use of a deuterated internal standard like 4-Hydroxypropranolol D7 (hydrochloride) is implicit in achieving the high precision and accuracy reported in such validated methods, which are essential for dose optimization and understanding the drug's disposition in special populations.

Investigative Studies of Propranolol Metabolism Employing 4 Hydroxypropranolol D7 Hydrochloride As a Research Tool

Elucidation of Phase I Metabolic Pathways

Phase I metabolism of propranolol (B1214883) primarily involves oxidation reactions, leading to the formation of hydroxylated metabolites. The introduction of a hydroxyl group to the naphthalene (B1677914) ring of propranolol is a critical step, significantly influencing the subsequent metabolic fate and pharmacological activity of the resulting compounds.

Cytochrome P450 (CYP) Isoform Involvement in Hydroxylation

The hydroxylation of propranolol to form 4-hydroxypropranolol (B128105) is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Research has identified CYP2D6 as the primary isoform responsible for this specific metabolic conversion. rsc.org Studies utilizing human liver microsomes have demonstrated that the 4-hydroxylation of propranolol is almost completely abolished by quinidine, a selective inhibitor of CYP2D6. researchgate.net While CYP2D6 is the major contributor, some residual 4-hydroxylation activity has been observed in the presence of CYP2D6 inhibitors, suggesting a minor role for other CYP isoforms, such as CYP1A2, in this pathway. rsc.org The involvement of these specific CYP isoforms highlights the genetic polymorphisms that can lead to inter-individual variability in propranolol metabolism.

| Metabolic Pathway | Primary CYP Isoform | Other Contributing Isoforms |

|---|---|---|

| 4-Hydroxylation | CYP2D6 | CYP1A2 (minor) |

| 5-Hydroxylation | CYP2D6 | - |

| N-desisopropylation | CYP1A2 | CYP2D6 (minor) |

Characterization of Phase II Conjugation Pathways of 4-Hydroxypropranolol

Following its formation in Phase I, 4-hydroxypropranolol undergoes Phase II conjugation reactions, which increase its water solubility and facilitate its excretion from the body. These pathways primarily involve glucuronidation and sulfation.

Glucuronidation Mechanisms and UGT Isoform Specificity

Glucuronidation is a major metabolic pathway for 4-hydroxypropranolol. fu-berlin.demdpi.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes. Studies have identified several UGT isoforms that are active in the glucuronidation of 4-hydroxypropranolol. Specifically, UGT1A7, UGT1A8, UGT1A9, and UGT2A1 have been shown to produce 4-hydroxypropranolol glucuronides. fu-berlin.demdpi.com Interestingly, while UGT1A10 is involved in the glucuronidation of the parent drug, propranolol, it does not show activity towards 4-hydroxypropranolol. fu-berlin.demdpi.com The regioselectivity of these UGTs has also been investigated, revealing that glucuronidation can occur at both the aromatic and aliphatic hydroxyl groups of 4-hydroxypropranolol. fu-berlin.demdpi.com

Sulfation Pathways

In addition to glucuronidation, 4-hydroxypropranolol is also metabolized through sulfation. This conjugation reaction is catalyzed by sulfotransferases (SULTs). Research has indicated that SULT1A3 is a key enzyme involved in the sulfation of 4-hydroxypropranolol. Studies using recombinant human SULT isoforms have shown that SULT1A3 exhibits high activity towards 4-hydroxypropranolol. Other isoforms like SULT1A1 and SULT1E1 also contribute to its sulfation, but SULT2A1 does not appear to be involved.

Stereoselective Metabolism Investigations

Propranolol is administered as a racemic mixture of two enantiomers, (R)-(+)-propranolol and (S)-(-)-propranolol, which exhibit different pharmacological activities. The metabolism of propranolol and its metabolites is stereoselective, meaning that one enantiomer is metabolized differently or at a different rate than the other.

The formation of 4-hydroxypropranolol via CYP2D6 shows a preference for the (R)-(+)-enantiomer of propranolol. nih.gov This stereoselectivity is also evident in the subsequent Phase II conjugation pathways. For instance, the sulfation of 4-hydroxypropranolol shows enantioselectivity, with SULT1A3 and SULT1E1 preferentially acting on the (R)-enantiomer of 4-hydroxypropranolol. In contrast, SULT1A1 and SULT1B1 show a reversed preference for the (S)-enantiomer. The glucuronidation of 4-hydroxypropranolol also exhibits stereoselectivity, although the specifics can vary depending on the UGT isoform involved.

| Metabolic Step | Enzyme | Preferred Enantiomer |

|---|---|---|

| 4-Hydroxylation of Propranolol | CYP2D6 | (R)-(+)-Propranolol |

| Sulfation of 4-Hydroxypropranolol | SULT1A3, SULT1E1 | (R)-4-Hydroxypropranolol |

| SULT1A1, SULT1B1 | (S)-4-Hydroxypropranolol |

In Vitro and In Vivo Metabolic Profiling Studies

The elucidation of propranolol's metabolic pathways relies on a combination of in vitro and in vivo studies. In vitro models, such as human liver microsomes and recombinant enzyme systems, are essential for identifying the specific enzymes involved in each metabolic step and for characterizing their kinetics. researchgate.netresearchgate.net These systems allow for controlled experiments to determine the roles of individual CYP and UGT isoforms.

Pharmacological and Biochemical Relevance of 4 Hydroxypropranolol Non Deuterated Analog in Research Models

Adrenergic Receptor Interaction and Binding Affinity Studies

4-Hydroxypropranolol (B128105) is a potent antagonist of beta-adrenergic receptors (β-ARs). nih.govnih.gov Beta-blockers function as competitive antagonists, blocking the receptor sites for endogenous catecholamines like epinephrine (B1671497) and norepinephrine. wikipedia.org This action inhibits the normal sympathetic responses mediated by these receptors. cvpharmacology.com β-ARs are G protein-coupled receptors that, upon stimulation, activate intracellular signaling cascades leading to physiological effects such as increased heart rate and contractility. cvpharmacology.com By blocking these receptors, beta-antagonists can reduce heart rate, contractility, and cardiac conduction velocity. cvpharmacology.com

Research indicates that 4-hydroxypropranolol is a non-cardioselective beta-blocker, similar to its parent compound propranolol (B1214883). nih.govnih.gov It demonstrates comparable potency in inhibiting both β1- and β2-adrenergic receptors. medchemexpress.comchemsrc.com Specific binding affinity studies have quantified this interaction, showing pA2 values of 8.24 for β1-receptors and 8.26 for β2-receptors. medchemexpress.comchemsrc.com The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of the antagonist's potency.

The mechanism of beta-adrenoceptor antagonism by 4-hydroxypropranolol involves competitively blocking the binding of catecholamines to β1 and β2 receptors. wikipedia.orgmedchemexpress.comchemsrc.com In preclinical models, 4-hydroxypropranolol has been shown to be as potent as propranolol in counteracting the effects of the β-agonist isoprenaline on heart rate and blood pressure in cats. nih.govnih.gov It also effectively antagonized isoprenaline's protective effect against bronchospasm in guinea pigs, confirming its β2-blocking activity. nih.govnih.gov These effects are a direct result of its ability to prevent the stimulation of the sympathetic nervous system at the receptor level. cvpharmacology.com

Intrinsic Sympathomimetic Activity (ISA) Research

Intrinsic sympathomimetic activity (ISA) is a property of some beta-blockers that allows them to act as partial agonists, causing a slight stimulation of the beta-receptor in addition to their primary blocking effect. cvpharmacology.comtaylorandfrancis.com 4-Hydroxypropranolol has been shown to possess ISA. nih.govnih.govmedchemexpress.com

Evidence for its ISA comes from studies on catecholamine-depleted animal models. In rats depleted of catecholamines, 4-hydroxypropranolol administration led to an increase in heart rate. nih.govnih.govapexbt.com Similarly, in catecholamine-depleted dogs, it produced an increase in heart rate and the rate of pressure change in the ventricle (dP/dt), alongside a decrease in atrioventricular (A-V) conduction time. nih.govnih.gov These stimulatory effects were antagonized by propranolol, confirming that they were mediated through beta-receptor activation and were indicative of ISA. nih.govnih.gov This property may contribute to a less pronounced change in hemodynamic function compared to beta-blockers without ISA, such as propranolol. nih.gov

Membrane Stabilizing Activity Investigations

In addition to its receptor-mediated effects, 4-hydroxypropranolol exhibits membrane stabilizing activity (MSA). nih.govnih.govmedchemexpress.com This property is also referred to as a local anesthetic or sodium channel-blocking effect and is distinct from beta-blockade. wikipedia.orgyoutube.com MSA involves the inhibition of action potential propagation across cell membranes. wikipedia.org

The MSA of 4-hydroxypropranolol becomes apparent at higher concentrations. nih.govnih.gov In anesthetized dogs, higher doses of the compound (5.25 and 13.25 mg/kg) resulted in a dose-dependent decrease in heart rate and dP/dt, as well as an increase in A-V conduction time. nih.govnih.gov This trend was observed even in animals depleted of catecholamines, indicating the effect was not related to beta-blockade. nih.govnih.gov This activity is thought to contribute to the antiarrhythmic effects of certain beta-blockers. youtube.com For propranolol, this effect has been shown to be independent of its beta-blocking properties, as its stereoisomer dexpropranolol, which has minimal beta-blocking activity, shows equal MSA potency. nih.gov

Antioxidant Properties and Oxidative Stress Research

A significant finding in the biochemical profile of 4-hydroxypropranolol is its potent antioxidant activity, which is substantially greater than that of its parent compound. nih.govresearchgate.net It acts as a "chain-breaking" antiperoxidant, effectively inhibiting lipid peroxidation and protecting cells from oxidative stress. nih.govresearchgate.net

| Compound | Inhibition of Lipid Peroxidation (IC50) | Protection Against Glutathione Loss (EC50) |

|---|---|---|

| 4-Hydroxypropranolol | 1.1 µM | 1.2 µM |

| Trolox (Vitamin E analog) | 4.3 µM | 7.9 µM |

| Propranolol | 168 µM | 49 µM |

Comparative Pharmacological Efficacy Studies with Propranolol in Preclinical Models

When comparing the pharmacological effects of 4-hydroxypropranolol to propranolol, a mixed profile emerges. In terms of beta-adrenoceptor blockade, the two compounds are considered to be of comparable potency. nih.govnih.govmedchemexpress.comchemsrc.com In preclinical studies involving cats and guinea pigs, 4-hydroxypropranolol was as effective as propranolol in antagonizing the cardiovascular and bronchial effects of the beta-agonist isoprenaline. nih.govnih.gov

| Pharmacological Property | 4-Hydroxypropranolol | Propranolol | Reference |

|---|---|---|---|

| Beta-Blockade Potency | Similar/Comparable | Similar/Comparable | nih.govnih.gov |

| Intrinsic Sympathomimetic Activity (ISA) | Present | Absent | nih.govnih.gov |

| Membrane Stabilizing Activity (MSA) | Present | Present | nih.govyoutube.com |

| Antioxidant Potency (vs. Propranolol) | >100-fold higher | Baseline | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for Deuterium Labeled Metabolites in Pharmaceutical Sciences

Applications in Targeted Metabolomics and Proteomics

The fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins, respectively, heavily rely on precise quantification to understand biological systems and disease states. Deuterium-labeled metabolites are becoming indispensable tools in these targeted analyses.

In targeted metabolomics, researchers aim to quantify a specific set of known metabolites. The use of a stable isotope-labeled internal standard (SIL-IS) like 4-Hydroxypropranolol (B128105) D7 is critical. When added to a biological sample, the SIL-IS experiences the same sample processing and analytical variations as the endogenous, unlabeled analyte. acs.orgnih.gov By comparing the mass spectrometer signal of the labeled standard to the unlabeled analyte, researchers can correct for matrix effects—where other components in a complex sample interfere with ionization—leading to highly accurate and reproducible measurements. acs.orgresearchgate.net This approach is fundamental for identifying biomarkers and understanding metabolic pathways affected by drugs or diseases. acs.orgnih.gov

Similarly, in targeted proteomics, deuterium (B1214612) labeling is used to quantify specific proteins and their post-translational modifications. nih.gov While metabolic labeling often involves incorporating heavy isotope-labeled amino acids into proteins in vivo or in cell culture, the principles of using a "heavy" labeled standard to quantify a "light" native compound remain the same. nih.govliverpool.ac.uk This allows for the precise tracking of protein expression levels, turnover rates, and responses to pharmaceutical interventions. The predictable shifts in isotope patterns caused by deuterium labeling enable sophisticated data analysis to determine protein kinetics. researchgate.net

Table 1: Applications of Deuterium-Labeled Standards in Metabolomics and Proteomics

| Research Area | Application | Role of Deuterium-Labeled Compound | Key Benefit |

| Targeted Metabolomics | Pharmacokinetic (PK) Studies | Internal standard for quantifying drug metabolites (e.g., 4-Hydroxypropranolol). veeprho.com | Corrects for sample loss and matrix effects, ensuring accurate concentration measurement. acs.org |

| Metabolomics | Metabolic Flux Analysis | Tracer to follow the transformation of a precursor through a metabolic pathway. nih.gov | Provides dynamic information on the rates of metabolic reactions, not just static concentrations. |

| Targeted Proteomics | Protein Quantification | Internal standard (e.g., labeled synthetic peptide) for a target protein. | Enables absolute quantification of protein expression levels in complex biological samples. nih.gov |

| Proteomics | Protein Turnover Studies | Metabolic label (e.g., in heavy water) incorporated into newly synthesized proteins. nih.gov | Allows for the measurement of protein synthesis and degradation rates, providing kinetic data. |

Advancements in Isotope-Labeled Internal Standard Synthesis

The expanding application of deuterium-labeled compounds has spurred innovation in their synthesis. The ideal synthesis method must produce a standard that is chemically pure, has a high degree of isotopic enrichment, and ensures the deuterium label is stable and not located on an exchangeable site (like an -OH or -NH group). acanthusresearch.com Two primary strategies are employed: direct hydrogen/deuterium exchange and complete chemical synthesis using labeled building blocks. acanthusresearch.commdpi.com

Direct exchange reactions, where hydrogen atoms on the target molecule or a late-stage precursor are swapped for deuterium, can be a rapid and cost-effective approach. mdpi.com Methods utilizing heavy water (D₂O) as the deuterium source, often catalyzed by transition metals, are common. mdpi.com Recent advancements include the use of microwave-assisted synthesis, which can accelerate these exchange reactions significantly.

However, complete chemical synthesis offers greater control over the precise location and number of deuterium atoms incorporated into the molecule. acanthusresearch.com This "precision deuteration" is crucial for creating optimal internal standards. nih.gov By building the molecule from isotopically labeled starting materials, chemists can place deuterium atoms on specific, metabolically stable positions. This ensures that the label is not lost during metabolic processes and that the labeled standard has a sufficient mass shift from the unlabeled analyte to be easily resolved by a mass spectrometer. acanthusresearch.com The ongoing development of novel synthetic pathways and the commercial availability of a wider range of deuterated reagents are making this sophisticated approach more accessible for a variety of drug metabolites.

Table 2: Comparison of Synthesis Methods for Isotope-Labeled Standards

| Method | Description | Advantages | Disadvantages |

| Direct Hydrogen/Deuterium Exchange | Existing hydrogen atoms on a target molecule or precursor are swapped for deuterium, often using a catalyst and a deuterium source like D₂O. mdpi.com | Cost-effective; rapid; can be performed late in the synthesis process. | Less control over label position; risk of placing labels on exchangeable sites; may result in incomplete labeling. acanthusresearch.com |

| Complete Chemical Synthesis | The molecule is constructed from the ground up using smaller, isotopically labeled building blocks. acanthusresearch.com | Precise control over the number and position of labels; allows for placement on non-exchangeable sites; high isotopic enrichment. | More time-consuming; can be more expensive due to the cost of labeled starting materials. |

| Enzymatic Synthesis | Enzymes are used to catalyze the incorporation of isotopes into a molecule. acs.org | Highly specific reactions; can produce complex biomolecules that are difficult to make with traditional chemistry. | Limited to molecules with known enzymatic synthesis pathways; enzyme availability and stability can be a challenge. |

Role in Mechanistic Drug-Drug Interaction Studies (DDI)

Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of drug development. Mechanistic DDI studies investigate how one drug affects the absorption, distribution, metabolism, and excretion (ADME) of another. Deuterium-labeled compounds are powerful tools in these investigations, allowing researchers to differentiate and trace the metabolic fate of a drug even when multiple compounds are present.

For instance, in a "cocktail" study, a mixture of probe drugs for various metabolic enzymes is administered. By using deuterium-labeled versions of some of these drugs, researchers can simultaneously monitor the metabolism of multiple compounds without analytical interference. This provides a comprehensive picture of a new drug candidate's potential to inhibit or induce key metabolic enzymes like those in the Cytochrome P450 family.

Furthermore, deuterium labeling can be used to investigate the kinetic isotope effect (KIE). The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. If this bond is broken during a rate-limiting step of a drug's metabolism, the deuterated version of the drug will be metabolized more slowly. nih.gov This phenomenon can be exploited to identify specific metabolic pathways and understand how a co-administered drug might interfere with them. By using a stable isotope-labeled internal standard like 4-Hydroxypropranolol D7, the subtle changes in the metabolism of the parent drug, Propranolol (B1214883), caused by an interacting drug can be quantified with high precision, providing clear evidence of a DDI mechanism. veeprho.com

Table 3: Role of Deuterium-Labeled Metabolites in Mechanistic DDI Studies

| Study Type | Objective | Role of Deuterium-Labeled Compound | Example Application |

| Metabolic Phenotyping | To identify the specific enzymes responsible for a drug's metabolism. | Used as a tracer to follow the formation of specific metabolites. | Quantifying the formation of 4-Hydroxypropranolol from Propranolol to assess CYP2D6 activity. |

| Enzyme Inhibition/Induction Studies | To determine if a new drug candidate alters the activity of metabolic enzymes. | Serves as a probe substrate or its internal standard to accurately measure changes in metabolic activity. | Using labeled midazolam to assess CYP3A4 inhibition by a new drug candidate. |

| Kinetic Isotope Effect (KIE) Studies | To pinpoint rate-limiting steps in a drug's metabolic pathway. | The deuterated drug itself is used to see if its metabolism is slower than the non-labeled version. nih.gov | Determining if C-H bond cleavage is the rate-limiting step in a drug's oxidation. |

| ADME Studies | To track the complete disposition of a drug in the body. | Used as an internal standard for the parent drug and its metabolites to ensure accurate quantification in various biological matrices. clearsynth.com | Using 4-Hydroxypropranolol D7 to accurately measure levels of the 4-Hydroxypropranolol metabolite in plasma over time. |

Q & A

Basic Research Questions

Q. How is 4-Hydroxypropranolol D7 hydrochloride utilized as an internal standard in pharmacokinetic studies?

- Methodological Answer : 4-Hydroxypropranolol D7 hydrochloride is a deuterium-labeled analog of the active metabolite 4-hydroxypropranolol. Its primary application lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying propranolol and its metabolites in biological matrices. The deuterium labeling minimizes isotopic interference, enabling precise differentiation between endogenous metabolites and the internal standard during analysis. This ensures accurate calibration curves and reproducibility, particularly in plasma studies .

Q. What analytical methods are validated for quantifying 4-hydroxypropranolol in plasma?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is a validated method. Key parameters include:

- Column : Alkylphenyl-bonded phase (e.g., iBondapak).

- Mobile Phase : Acetonitrile-0.06% phosphoric acid (27:73 v/v).

- Internal Standard : 4-Methylpropranolol.

The method shows linearity (5–150 ng/mL) with a power equation fit (e.g., , ) and precision (CV <15.4% at 10 ng/mL and <8.8% at 50 ng/mL) .

Q. What is the pharmacological significance of 4-hydroxypropranolol as a metabolite of propranolol?

- Methodological Answer : 4-Hydroxypropranolol is a potent β1- and β2-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). It contributes to propranolol’s therapeutic effects, particularly in cardiovascular studies. Researchers must account for its activity when interpreting in vivo data, as it may confound results if not distinguished from the parent drug .

Advanced Research Questions

Q. How can nonlinearity in standard curves for 4-hydroxypropranolol quantification be addressed?

- Methodological Answer : Nonlinearity (e.g., inflection at 40–50 ng/mL) arises from matrix effects or detector saturation. To mitigate this:

- Use weighted regression (e.g., 1/x² weighting) or power equations for curve fitting.

- Optimize extraction efficiency (e.g., solid-phase extraction) to reduce endogenous interference.

- Validate with replicate assays at multiple concentrations to ensure reproducibility .

Q. What experimental considerations are critical when using deuterium-labeled analogs like D7 in receptor binding assays?

- Methodological Answer : Deuterium labeling may alter pharmacokinetic properties (e.g., metabolic stability via the isotope effect). Researchers should:

- Confirm that the deuterated compound does not exhibit divergent receptor binding affinity compared to the non-deuterated form.

- Validate isotopic purity (>98%) to avoid cross-contamination in mass spectrometry.

- Use radiolabeled analogs (e.g., H) for comparative binding studies .

Q. How does co-elution of endogenous compounds affect 4-hydroxypropranolol quantification, and how is this resolved?

- Methodological Answer : Endogenous plasma components may co-elute with 4-hydroxypropranolol, causing peak overlap. Solutions include:

- Chromatographic Optimization : Adjust mobile phase composition (e.g., acetonitrile ratio) or column temperature.

- Sample Cleanup : Implement dual extraction steps (e.g., protein precipitation followed by liquid-liquid extraction).

- Selective Detection : Use fluorescence or MS/MS detection to enhance specificity .

Q. What are the implications of 4-hydroxypropranolol’s intrinsic sympathomimetic activity (ISA) in experimental models?

- Methodological Answer : ISA can lead to partial agonist effects, complicating interpretation of β-blockade studies. To isolate effects:

- Compare 4-hydroxypropranolol with ISA-deficient analogs (e.g., propranolol itself).

- Use knockout models (e.g., β1/β2-adrenergic receptor-deficient mice) to assess metabolite-specific activity.

- Conduct dose-response studies to differentiate ISA from antagonism .

Q. How can environmental stability studies of 4-hydroxypropranolol inform experimental design?

- Methodological Answer : 4-Hydroxypropranolol degrades 23% into inorganic components (e.g., CO₂) within a month under microbial action. Researchers should:

- Store samples at −80°C to prevent degradation.

- Use stabilizers (e.g., ascorbic acid) in aqueous solutions.

- Monitor degradation products (e.g., naphthoxylactic acid) via LC-MS to ensure data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.